molecular formula C12H17N3O2S B2585159 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide CAS No. 1016813-13-0

3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide

Cat. No.: B2585159
CAS No.: 1016813-13-0
M. Wt: 267.35
InChI Key: AMTPNDQQJZFBDT-UHFFFAOYSA-N
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Description

“3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 . It is used for proteomics research .

Scientific Research Applications

Sulfonamide Synthesis for Adenosine Receptor Antagonists

Sulfonamide structures, including those similar to 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide, have been utilized in synthesizing potent adenosine A2B receptor antagonists. A novel method was developed for sulfonamide formation due to the low yields from standard reactions, demonstrating that these compounds are significantly more potent at A2B receptors compared to their parent sulfonates. The most active compound in this series exhibited high selectivity against other human adenosine receptor subtypes (Luo et al., 2006).

Anticancer and Antioxidant Effects

Benzene sulfonamide derivatives have been explored for their potential as anticancer agents, specifically against MCF-7 breast carcinoma cell lines. Molecular docking studies were used to analyze the nonbonding interactions between the ligands (studied compounds) and receptor (4PYP) against human breast cancer cells, revealing promising anticancer activities (H. Mohamed et al., 2022).

Tautomeric Behavior in Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives, including structures similar to this compound, has been investigated, emphasizing their significance in bioorganics and medicinal chemistry. Molecular conformations or tautomeric forms are directly related to pharmaceutical and biological activities, indicating the critical role of these compounds in drug design and therapeutic applications (Aliye Gediz Erturk et al., 2016).

Properties

IUPAC Name

3-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-15(2)8-4-7-14-18(16,17)12-6-3-5-11(9-12)10-13/h3,5-6,9,14H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPNDQQJZFBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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